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Uridine 5'-diphosphoglucuronic acid triammonium salt - 78132-48-6

Uridine 5'-diphosphoglucuronic acid triammonium salt

Catalog Number: EVT-1803319
CAS Number: 78132-48-6
Molecular Formula: C15H31N5O18P2
Molecular Weight: 631.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine 5'-diphosphoglucuronic acid triammonium salt is a significant biochemical compound involved in various metabolic pathways, particularly in the synthesis of glycosaminoglycans and the detoxification processes in the liver. This compound serves as a nucleotide sugar donor, playing a crucial role in glucuronidation reactions where glucuronic acid is conjugated to drugs and xenobiotics, facilitating their excretion.

Source

Uridine 5'-diphosphoglucuronic acid is derived from uridine triphosphate and glucuronic acid through enzymatic processes. It can be synthesized using various biochemical methods, including enzymatic cascade reactions utilizing hyperthermophilic enzymes, which provide an efficient means of producing this compound from simpler carbohydrates like starch .

Classification

Uridine 5'-diphosphoglucuronic acid triammonium salt falls under the category of nucleotide sugars. It is classified as a nucleotide sugar derivative of uridine diphosphate, specifically containing glucuronic acid. Its chemical formula is C15H31N5O18P2C_{15}H_{31}N_5O_{18}P_2 and it has a molecular weight of approximately 607.4 g/mol .

Synthesis Analysis

Methods

The synthesis of uridine 5'-diphosphoglucuronic acid can be achieved through several methods, notably enzymatic synthesis. A prominent method involves a three-step cascade reaction using whole cells that express hyperthermophilic enzymes. This method utilizes starch as a substrate, converting it through a series of enzymatic reactions to yield uridine 5'-diphosphoglucuronic acid with high efficiency .

Technical Details

  1. Enzymatic Cascade: The process begins with the conversion of starch to glucose, followed by phosphorylation to form glucose-1-phosphate. This intermediate is then reacted with uridine triphosphate to produce uridine diphosphate glucose.
  2. Glucuronidation: The final step involves the conversion of uridine diphosphate glucose into uridine 5'-diphosphoglucuronic acid through the action of specific glucuronosyltransferases .
  3. Purification: The product is purified using anion exchange chromatography, achieving yields around 92% .
Molecular Structure Analysis

Structure

The molecular structure of uridine 5'-diphosphoglucuronic acid triammonium salt features a uridine base linked to two phosphate groups and a glucuronic acid moiety. The presence of triammonium indicates that three ammonium ions are associated with the molecule, enhancing its solubility.

Data

  • Chemical Formula: C15H31N5O18P2C_{15}H_{31}N_5O_{18}P_2
  • Molecular Weight: Approximately 607.4 g/mol
  • CAS Number: Not specified in the search results but can be found in chemical databases.
Chemical Reactions Analysis

Reactions

Uridine 5'-diphosphoglucuronic acid participates in several key biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor for glucuronic acid in glycosylation processes, essential for drug metabolism and detoxification.
  2. Glucuronidation: This reaction involves the transfer of glucuronic acid to substrates (e.g., drugs), facilitated by enzymes known as UDP-glucuronosyltransferases.

Technical Details

The reaction mechanism typically involves nucleophilic attack by the hydroxyl group of the substrate on the anomeric carbon of uridine 5'-diphosphoglucuronic acid, resulting in the formation of a glycosidic bond .

Mechanism of Action

Process

The mechanism by which uridine 5'-diphosphoglucuronic acid functions primarily revolves around its role as a sugar donor in glucuronidation reactions:

  1. Activation: The compound is activated when it binds to specific transferase enzymes.
  2. Substrate Interaction: The activated form interacts with various substrates (e.g., drugs), leading to their conjugation with glucuronic acid.
  3. Excretion Facilitation: This conjugation increases the solubility of hydrophobic compounds, facilitating their excretion via urine or bile.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Generally stable within physiological pH ranges but may degrade under extreme conditions.
  • Reactivity: Reacts readily with hydroxyl-containing compounds during glycosylation processes.

Relevant data for these properties can be found in chemical databases like PubChem and Sigma-Aldrich .

Applications

Scientific Uses

Uridine 5'-diphosphoglucuronic acid triammonium salt has several important applications in scientific research and industry:

  1. Drug Development: Utilized in studies related to drug metabolism and pharmacokinetics.
  2. Biochemical Research: Serves as a substrate for enzyme assays studying glycosyltransferases.
  3. Toxicology Studies: Important for understanding detoxification pathways involving glucuronidation.
Biosynthesis and Metabolic Pathways of Uridine 5'-Diphosphoglucuronic Acid (UDPGA)

Enzymatic Synthesis from UDP-Glucose via UDP-Glucose Dehydrogenase

Uridine 5'-diphosphoglucuronic acid (UDPGA) is biosynthesized through a tightly regulated two-step oxidation process catalyzed by UDP-glucose dehydrogenase (UGDH) (EC 1.1.1.22). This cytosolic enzyme converts UDP-glucose (UDP-Glc) – an activated nucleotide sugar derived from glucose-1-phosphate and UTP – into UDPGA via the sequential oxidation of the C6 hydroxyl group. The reaction mechanism involves the following essential steps [3] [6]:

  • Initial Oxidation: UDP-glucose binds to UGDH in the presence of the coenzyme nicotinamide adenine dinucleotide (NAD⁺). The enzyme facilitates the removal of two hydrogen atoms from the C6 carbon of glucose, generating UDP-α-D-glucuronic acid (UDPGA) and NADH as the initial products. This step forms a transient aldehyde intermediate (UDP-glucuronaldehyde).
  • Second Oxidation: The aldehyde intermediate undergoes further oxidation to form the stable carboxylic acid product, UDPGA. This second oxidation step consumes an additional NAD⁺ molecule and releases a second NADH.

The overall stoichiometry of the UGDH-catalyzed reaction is:UDP-Glucose + 2NAD⁺ + H₂O → UDPGA + 2NADH + 2H⁺

This reaction is irreversible under physiological conditions and represents the sole dedicated pathway for de novo UDPGA synthesis in mammalian cells. UGDH exhibits absolute specificity for UDP-glucose as its primary substrate and requires NAD⁺ as an obligatory cofactor. The enzyme is widely distributed across tissues, with the highest activity observed in the liver, kidney, and intestine – organs critical for detoxification and barrier function [6]. UGDH functions as a hexameric protein, and its oligomeric state is crucial for full catalytic activity and regulation.

Table 1: Key Components of the UGDH Catalytic Reaction Pathway

ComponentRoleChemical SpeciesStoichiometry
Primary SubstrateActivated sugar donorUDP-Glucose (UDP-Glc)1 molecule
CoenzymeElectron acceptor (oxidizing agent)NAD⁺2 molecules
Primary ProductActivated glucuronic acid donorUridine 5'-diphosphoglucuronic acid (UDPGA)1 molecule
Coenzyme ProductsReduced electron carriersNADH2 molecules
ByproductReaction mediumH⁺2 molecules

Regulatory Mechanisms of Intracellular UDPGA Concentration in Hepatic Systems

Hepatic UDPGA concentration is a critical determinant of the cell's capacity for glucuronidation, a major Phase II detoxification pathway. Its intracellular levels (typically 0.3-0.5 mM in liver preparations) are tightly regulated through multiple interconnected mechanisms [5] [6]:

  • Feedback Inhibition by UDP-Xylose: UDPGA serves as the precursor for UDP-xylose (UDP-Xyl) synthesis via the action of UDP-glucuronate decarboxylase (UDP-xylose synthase, UXS). The product, UDP-Xyl, acts as a potent allosteric inhibitor of UGDH. Binding of UDP-Xyl to a specific site on UGDH induces a conformational change that significantly reduces the enzyme's affinity for its substrate, UDP-glucose, thereby downregulating UDPGA production when UDP-Xyl concentrations are elevated. This feedback loop ensures that UDPGA flux is partitioned appropriately between glucuronidation and pathways requiring UDP-xylose (e.g., proteoglycan biosynthesis) [6].
  • Substrate Availability (UDP-Glucose & NAD⁺): The flux through the UGDH reaction is highly dependent on the cytosolic concentrations of its substrates. UDP-glucose levels are influenced by glucose uptake, glycogen metabolism, and the activity of UDP-glucose pyrophosphorylase. Similarly, the availability of oxidized NAD⁺ is crucial. Cellular energy status (NAD⁺/NADH ratio) directly impacts UGDH activity. Conditions favoring a high NADH/NAD⁺ ratio (e.g., hypoxia, high glycolytic flux) can inhibit UDPGA synthesis [6].
  • Enzyme Expression and Post-Translational Modification: UGDH expression can be induced by substrates of glucuronidation, such as certain drugs (e.g., phenobarbital, clofibrate) and xenobiotics, often via nuclear receptor signaling pathways (e.g., PXR, CAR). Post-translational modifications like phosphorylation may also modulate UGDH activity, although this is less well-characterized than the allosteric regulation .
  • Compartmentalization and Transport: Competition for UDPGA occurs between different cellular compartments. While glucuronidation primarily occurs in the endoplasmic reticulum (ER), UDPGA is synthesized in the cytosol. Nucleotide Sugar Transporters (NSTs) located in the ER and Golgi membranes facilitate the specific uptake of UDPGA into these organelles. The activity and specificity of these transporters influence the local concentration of UDPGA available for glucuronosyltransferases (UGTs) versus other UDPGA-utilizing enzymes like those in the Golgi involved in glycosaminoglycan synthesis [6].

Table 2: Major Regulatory Factors Influencing Hepatic UDPGA Concentration

Regulatory FactorMechanism of ActionEffect on UDPGA Level/Flux
UDP-Xylose (UDP-Xyl)Allosteric inhibitor of UGDH; reduces enzyme affinity for UDP-Glc↓ Decrease
UDP-Glucose (UDP-Glc)Primary substrate for UGDH; increased concentration drives flux towards UDPGA↑ Increase
NAD⁺ AvailabilityEssential cofactor; low NAD⁺/high NADH inhibits UGDH oxidation steps↓ Decrease
UGDH Expression LevelInduced by xenobiotics (e.g., barbiturates) via nuclear receptors (PXR, CAR)↑ Increase (long-term)
Nucleotide Sugar Transporters (NSTs)Control ER/Golgi import of cytosolic UDPGA, partitioning it between detoxification and glycosylation pathwaysModifies compartmental availability

Role of Nicotinamide Adenine Dinucleotide (NAD⁺) in UDPGA Biosynthetic Pathways

Nicotinamide adenine dinucleotide (NAD⁺) serves as the essential oxidizing coenzyme in the UGDH-catalyzed biosynthesis of UDPGA, playing a central and irreversible role:

  • Stoichiometric Electron Acceptor: UGDH catalyzes a four-electron oxidation of the primary alcohol group at the C6 position of UDP-glucose to a carboxylic acid. This process requires the sequential transfer of two hydride ions (H⁻), each to a separate molecule of NAD⁺. Consequently, the synthesis of one molecule of UDPGA consumes two molecules of NAD⁺, producing two molecules of NADH. The reaction is absolutely dependent on NAD⁺; no other electron acceptor can substitute [6].
  • Catalytic Mechanism Involving NAD⁺: NAD⁺ binds tightly to a conserved Rossmann fold domain within UGDH. The initial hydride transfer from the C6 carbon of UDP-glucose to NAD⁺ generates NADH and a transient, highly reactive aldehyde intermediate (UDP-6-aldehyde-glucose). This intermediate remains bound to the enzyme. A catalytic water molecule, often activated by a conserved active site base (e.g., aspartate or glutamate residue), then attacks the aldehyde carbon. The resulting gem-diol intermediate undergoes a second hydride transfer to another NAD⁺ molecule, forming the stable carboxylic acid product (UDPGA) and a second NADH. The release of NADH and UDPGA regenerates the enzyme for another catalytic cycle [4] [6] [8].
  • Structural Basis of NAD⁺ Binding and Hydride Transfer: Crystal structures of UGDH homologs and related dehydrogenases reveal that NAD⁺ binds in an extended conformation within a deep cleft. The nicotinamide ring is positioned close to the C6 carbon of the bound UDP-sugar substrate. Specific interactions between the enzyme and the adenine dinucleotide moiety, the nicotinamide ribose, and the pyrophosphate bridge ensure precise positioning. The conserved Tyr-X-X-X-Lys motif within the active site plays a crucial role in catalysis, often with the lysine residue stabilizing the transition state and the tyrosine acting as a catalytic base facilitating deprotonation steps related to water activation [4] [8].
  • Coupling to Cellular Energy and Redox State: The absolute requirement for NAD⁺ directly links UDPGA biosynthesis to the cellular redox state (NAD⁺/NADH ratio). High glycolytic flux or hypoxic conditions increase the cytosolic NADH/NAD⁺ ratio, potentially inhibiting UGDH activity and limiting UDPGA production. Conversely, conditions favoring NAD⁺ regeneration (e.g., mitochondrial oxidative phosphorylation) support higher UDPGA synthesis rates. This regulatory link ensures that UDPGA production is coordinated with the cell's overall metabolic energy status [6].

The consumption of NAD⁺ and generation of NADH during UDPGA synthesis also integrates this pathway into broader metabolic networks. The NADH produced can feed into the mitochondrial electron transport chain for ATP production or be used in reductive biosynthetic pathways, indirectly linking glucuronidation capacity to cellular energy metabolism.

Properties

CAS Number

78132-48-6

Product Name

Uridine 5'-diphosphoglucuronic acid triammonium salt

IUPAC Name

azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C15H31N5O18P2

Molecular Weight

631.38 g/mol

InChI

InChI=1S/C15H22N2O18P2.3H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);3*1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1

InChI Key

MPPFPJYBGPJGKX-QWGSIYABSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N.N.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N.N.N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N.N.N

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